![molecular formula C21H28N4O2 B3026057 1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione
Overview
Description
IM-93 is a compound known for its dual inhibition of ferroptosis and NETosis. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides, while NETosis is a process where neutrophils release extracellular traps to capture pathogens. IM-93 has shown significant potential in inhibiting these processes, making it a valuable compound in scientific research .
Preparation Methods
IM-93 is synthesized through a series of chemical reactions involving indolylmaleimide derivatives. The synthetic route typically involves the reaction of indole derivatives with maleimide compounds under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial production methods for IM-93 are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
IM-93 undergoes various chemical reactions, including:
Oxidation: IM-93 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: IM-93 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IM-93 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of ferroptosis and NETosis.
Biology: IM-93 is employed in biological studies to understand the role of ferroptosis and NETosis in various diseases.
Medicine: The compound is being investigated for its potential therapeutic applications in diseases where ferroptosis and NETosis play a critical role, such as cancer and inflammatory diseases.
Mechanism of Action
IM-93 exerts its effects by inhibiting the processes of ferroptosis and NETosis. The compound targets specific molecular pathways involved in these processes. For ferroptosis, IM-93 inhibits the accumulation of lipid peroxides, thereby preventing cell death. In the case of NETosis, IM-93 interferes with the signaling pathways that lead to the release of neutrophil extracellular traps .
Comparison with Similar Compounds
IM-93 is unique in its dual inhibition of ferroptosis and NETosis. Similar compounds include:
Ferrostatin-1: A known inhibitor of ferroptosis but does not inhibit NETosis.
IM-17: Another indolylmaleimide derivative with similar properties but less potent than IM-93.
The uniqueness of IM-93 lies in its ability to inhibit both ferroptosis and NETosis, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(dimethylamino)propylamino]-4-(1-methylindol-3-yl)-1-propan-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-20(26)18(19(21(25)27)22-11-8-12-23(3)4)16-13-24(5)17-10-7-6-9-15(16)17/h6-7,9-10,13-14,22H,8,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCOVGKUCYQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C1=O)NCCCN(C)C)C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes IM-93 unique compared to other cell death inhibitors?
A: IM-93 exhibits a unique dual inhibitory activity against ferroptosis and NETosis, two distinct forms of regulated cell death. [] Unlike ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, IM-93 also effectively blocks NETosis. [] This dual action makes IM-93 a promising candidate for further investigation in conditions where both ferroptosis and NETosis contribute to pathology.
Q2: What are the potential therapeutic applications of IM-93?
A: While specific therapeutic applications are still under investigation, IM-93's dual inhibitory action on ferroptosis and NETosis suggests potential in treating conditions involving excessive or dysregulated cell death. [] Further research is needed to explore its efficacy in relevant preclinical models of diseases like acute kidney injury, neurodegenerative diseases, and ischemia-reperfusion injury. []
Q3: How does IM-93 compare to its predecessor, IM-17?
A: IM-93 was developed through a structure-activity relationship study based on IM-17, a compound known for inhibiting oxidative-stress-induced necrotic cell death. [] This research identified IM-93 as a more potent derivative with enhanced water solubility, a crucial factor for in vivo applications. []
Q4: Are there any known limitations of IM-93?
A: Current research primarily focuses on the in vitro effects of IM-93. [] While promising, its efficacy and safety profile in living organisms require further investigation. Detailed studies on its pharmacokinetics, pharmacodynamics, potential toxicity, and long-term effects in vivo are crucial before clinical applications can be considered.
Q5: What are the future directions for IM-93 research?
A5: Future research should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


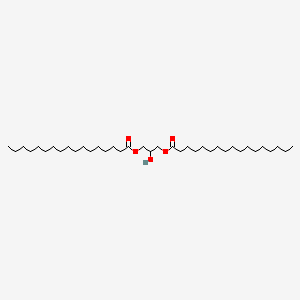
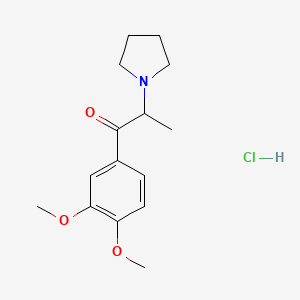
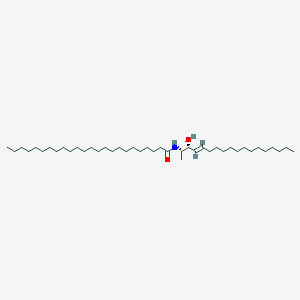
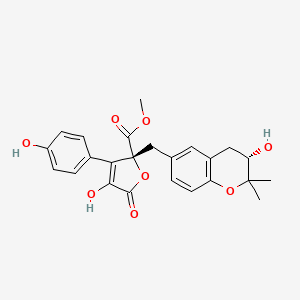
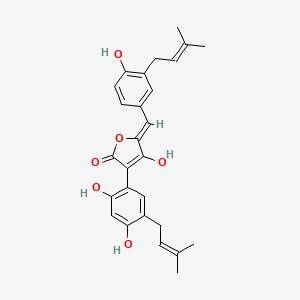
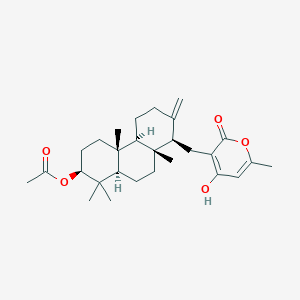
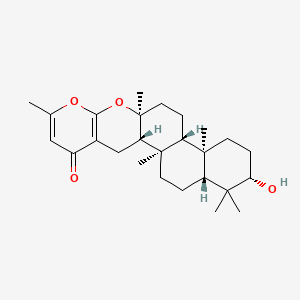
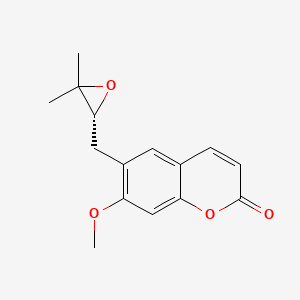
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)

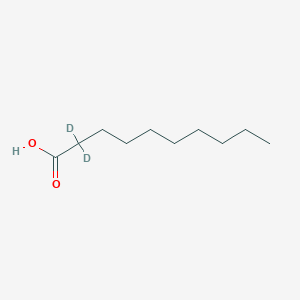
![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)
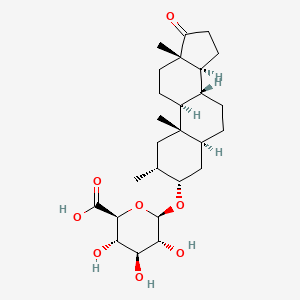
![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
